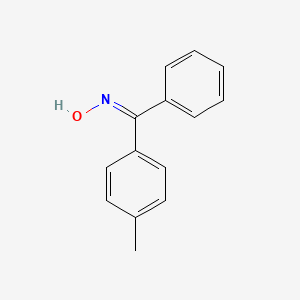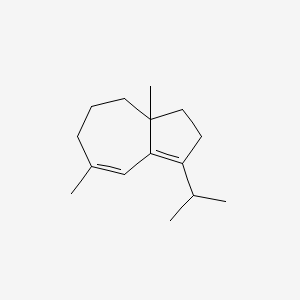
5,8a-Dimethyl-3-(propan-2-yl)-1,2,6,7,8,8a-hexahydroazulene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8a-Dimethyl-3-(propan-2-yl)-1,2,6,7,8,8a-hexahydroazulene is an organic compound belonging to the class of azulenes. Azulenes are bicyclic aromatic hydrocarbons known for their deep blue color and unique chemical properties. This compound is characterized by its hexahydroazulene core, which is substituted with dimethyl and isopropyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8a-Dimethyl-3-(propan-2-yl)-1,2,6,7,8,8a-hexahydroazulene typically involves the following steps:
Cyclization: The formation of the hexahydroazulene core can be achieved through cyclization reactions involving suitable precursors.
Substitution: Introduction of the dimethyl and isopropyl groups can be carried out using alkylation reactions under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale cyclization and alkylation processes, optimized for yield and purity. Catalysts and specific reaction conditions would be employed to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
5,8a-Dimethyl-3-(propan-2-yl)-1,2,6,7,8,8a-hexahydroazulene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can lead to the formation of fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like alkyl halides and strong bases or acids are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce fully saturated hydrocarbons.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,8a-Dimethyl-3-(propan-2-yl)-1,2,6,7,8,8a-hexahydroazulene involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. For example, in medicinal applications, it may interact with enzymes or receptors to exert its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Azulene: The parent compound of the azulene family, known for its blue color and aromatic properties.
Guaiazulene: A derivative of azulene with similar chemical properties and applications.
Chamazulene: Another azulene derivative, often found in essential oils and known for its anti-inflammatory properties.
Uniqueness
5,8a-Dimethyl-3-(propan-2-yl)-1,2,6,7,8,8a-hexahydroazulene is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of dimethyl and isopropyl groups may enhance its stability and modify its interactions with other molecules.
Properties
CAS No. |
41370-41-6 |
|---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
5,8a-dimethyl-3-propan-2-yl-2,6,7,8-tetrahydro-1H-azulene |
InChI |
InChI=1S/C15H24/c1-11(2)13-7-9-15(4)8-5-6-12(3)10-14(13)15/h10-11H,5-9H2,1-4H3 |
InChI Key |
FOUWFFQZQRCBGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCC2(CCC1)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


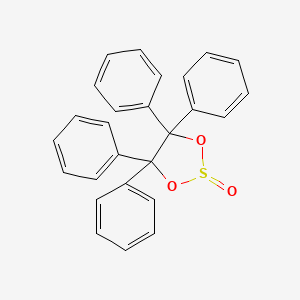
![5-(Furan-3-yl)-1a,5a-dimethylhexahydrobisoxireno[d,f]isochromen-3(2ah)-one](/img/structure/B14675075.png)

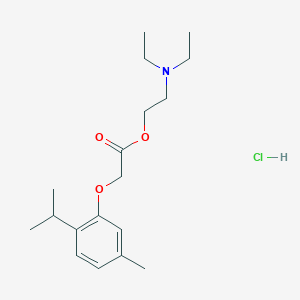
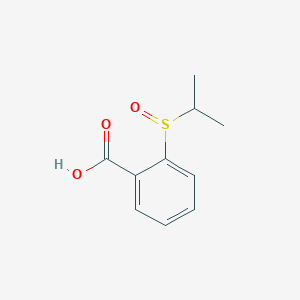
![Benzenamine, N-[(4-methoxyphenyl)methylene]-4-propyl-](/img/structure/B14675092.png)
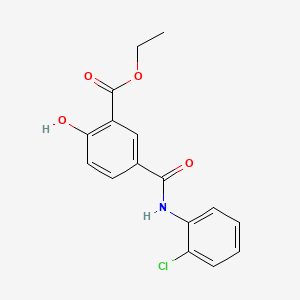
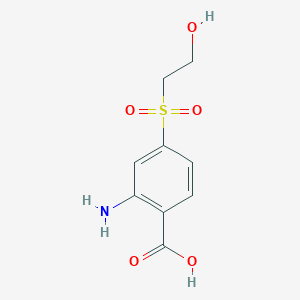
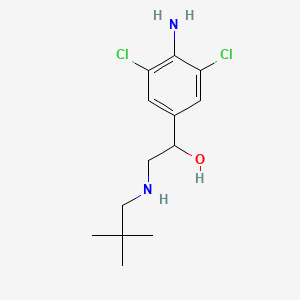
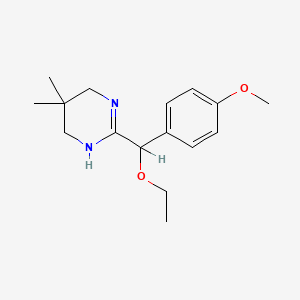
![Dimethyl 2,2'-[(1S,2R)-3-methylcyclohex-3-ene-1,2-diyl]diacetate](/img/structure/B14675143.png)
![[(1,2-Dichloro-3,3,3-trifluoroprop-1-en-1-yl)sulfanyl]benzene](/img/structure/B14675150.png)
![o,o-Diethyl s-[(5-methoxy-1,3,4-thiadiazol-2-yl)methyl] phosphorodithioate](/img/structure/B14675151.png)
